Azido-PEG2-C1-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSLXAHQRLHPKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

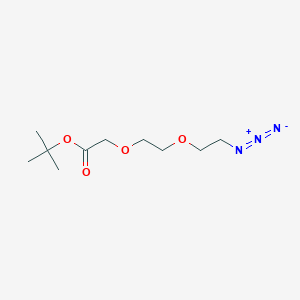

CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-C1-Boc for Researchers, Scientists, and Drug Development Professionals

Introduction: Azido-PEG2-C1-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its structure incorporates a terminal azide (B81097) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected carboxylic acid. This unique combination of functionalities makes it a valuable tool for the synthesis of complex molecular architectures, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The azide group provides a handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The short, hydrophilic PEG2 spacer enhances aqueous solubility and provides flexibility. The Boc-protected carboxylic acid allows for subsequent conjugation to amine-containing molecules following deprotection under acidic conditions. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its chemical and physical characteristics.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate | [1] |

| CAS Number | 251564-45-1 | [1] |

| Molecular Formula | C10H19N3O4 | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [2] |

Solubility and Storage

| Property | Description | Source |

| Solubility | Soluble in water, DMSO, DMF, and DCM. | [3] |

| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage. Keep away from heat and direct sunlight. |

Experimental Protocols

The utility of this compound lies in its ability to undergo specific chemical transformations at its two functional ends. The following sections provide detailed methodologies for these key reactions.

Protocol 1: Boc Deprotection to Reveal the Carboxylic Acid

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines and, in this case, a carboxylic acid. Its removal is typically achieved under acidic conditions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting deprotected product, Azido-PEG2-acid, can be used directly in the next step or purified further if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be efficiently coupled with a terminal alkyne-containing molecule via CuAAC to form a stable triazole linkage.

Materials:

-

This compound (or its deprotected form)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

-

Reaction vessel

Procedure:

-

Dissolve the this compound and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.

-

In another vial, prepare a solution of CuSO4 (e.g., 1-5 mol%) and the ligand (e.g., THPTA, in a 1:2 molar ratio of Cu:ligand) in water.

-

Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuSO4/ligand solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is a preferred alternative. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.

Materials:

-

This compound (or its deprotected form)

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO) for stock solutions

-

Reaction vessel

Procedure:

-

Prepare a stock solution of the this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentration.

-

Add the this compound stock solution to the solution of the cyclooctyne-functionalized molecule (typically a 1.2 to 2-fold molar excess of the azide).

-

Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.

-

Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

-

Upon completion, the conjugated product can be purified using methods such as Size Exclusion Chromatography (SEC) or dialysis.

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs, where it serves as a flexible linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically follows a modular, multi-step approach. The workflow below illustrates a general strategy.

References

An In-depth Technical Guide to the Azido-PEG2-C1-Boc Linker

For Researchers, Scientists, and Drug Development Professionals

The Azido-PEG2-C1-Boc linker is a heterobifunctional chemical tool integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure combines a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for bioorthogonal "click" chemistry, and a Boc-protected amine, offering a versatile platform for the precise assembly of complex biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Structure and Properties

The this compound linker is characterized by a short PEG chain that enhances hydrophilicity and provides spatial separation between conjugated molecules.[1][2] The terminal azide (N₃) group is a key functional handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[2][3] The other terminus features a tert-butyloxycarbonyl (Boc) protected primary amine, which allows for controlled, stepwise synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the amine for subsequent conjugation.[4][5]

Physicochemical Data

A summary of the key quantitative data for the this compound linker is presented in the table below. Purity levels are typically high to ensure predictable reactivity and minimize side reactions in sensitive applications.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₄O₄ | [6] |

| Molecular Weight | 274.32 g/mol | [6] |

| CAS Number | 950683-55-3 | [6] |

| Purity | >96% | [6][7] |

| Appearance | Liquid | [8] |

| Color | Colorless to light yellow | [8] |

| Storage Conditions | -20°C, protect from light | [8] |

Key Applications in Drug Development

The unique trifunctional nature of the this compound linker, once the Boc group is removed, makes it a valuable tool in the development of complex therapeutics:

-

PROTACs: This linker is frequently employed in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][10][11] The linker connects the target protein binder to the E3 ligase ligand, and its flexibility and hydrophilicity are crucial for the formation of a stable and productive ternary complex.[12][13]

-

Antibody-Drug Conjugates (ADCs): In the realm of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the solubility and stability of the final ADC construct.

-

Bioconjugation and Surface Modification: The orthogonal reactivity of the azide and amine groups allows for the precise attachment of biomolecules, such as peptides or proteins, to surfaces like nanoparticles for applications in targeted drug delivery and diagnostics.[2]

Experimental Protocols

Detailed methodologies for the two primary reactions involving the this compound linker are provided below. These protocols are general frameworks and may require optimization for specific substrates and applications.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).[4][5]

Materials:

-

This compound linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Toluene (B28343) (for co-evaporation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[4]

-

The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next synthetic step.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.[3][5]

Materials:

-

Azide-functionalized PEG linker (post-Boc deprotection, if applicable)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper(I)-stabilizing ligand (e.g., THPTA for aqueous reactions)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

-

Reaction vessel

Procedure:

-

Dissolve the azide-functionalized PEG linker and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.

-

In another vial, prepare the catalyst solution by mixing CuSO₄ and a stabilizing ligand (e.g., THPTA in a 1:2 molar ratio for aqueous solutions).

-

Add the catalyst solution to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as HPLC or size-exclusion chromatography.

Logical Workflow: PROTAC Synthesis

The this compound linker is instrumental in the modular synthesis of PROTACs. A general workflow involves the sequential conjugation of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase.

References

- 1. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Azido-PEG2-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG2-C1-Boc, a heterobifunctional linker integral to advanced bioconjugation and the development of novel therapeutics. The "mechanism of action" of this molecule is not biological but chemical; it acts as a versatile tool for covalently connecting two different molecules of interest, thereby enabling the function of the final conjugate. This guide will delve into its chemical functionalities, its primary applications in constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and the experimental protocols for its use.

Core Chemical Functionalities

This compound is a PROTAC linker characterized by three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This trifecta of functional groups provides the linker with its versatility in bioconjugation strategies.

-

Azide Group (N₃): This moiety is primarily used for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[2] The azide group can readily react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloalkynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[3][4]

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[1] It is stable under many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine (-NH₂).[1] This amine can then be conjugated to various functional groups, most commonly carboxylic acids, to form stable amide bonds.[5]

-

PEG Spacer (-PEG2-): The short diethylene glycol spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.[6] The flexibility of the PEG chain is also crucial, particularly in applications like PROTACs, where it helps to optimize the spatial orientation of the two connected ligands to facilitate the formation of a productive ternary complex.[1]

Quantitative Data and Compound Specifications

While specific quantitative data for this compound with CAS number 251564-45-1 is available, it is often part of a broader family of related linkers used in research and development.[7] The table below summarizes the specifications for this compound and similar, commonly used heterobifunctional linkers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | 251564-45-1 | C₁₀H₁₉N₃O₄ | 245.28 | >97% |

| Azido-PEG2-Boc Amine | 950683-55-3 | C₁₁H₂₂N₄O₄ | 274.32 | >96%[8] |

| Azido-PEG1-C1-Boc | 1820717-35-8 | C₈H₁₅N₃O₃ | 201.22 | >95%[4] |

| N-(Azido-PEG3)-N-Boc-PEG4-acid | 2112731-95-8 | C₂₄H₄₆N₄O₁₁ | 566.65 | >96%[1] |

Mechanism of Action in PROTAC Synthesis and Function

The primary application dictating the "mechanism of action" of this compound is in the synthesis of PROTACs.[9] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker is a critical component that connects a ligand for the target protein to a ligand for the E3 ligase.[8]

The diagram below illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.

Once synthesized, the PROTAC's mechanism of action is to induce selective protein degradation, as depicted in the following signaling pathway diagram.

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound and similar linkers.

Protocol 1: Boc Deprotection to Reveal Primary Amine

This procedure removes the Boc protecting group to allow for subsequent conjugation.

-

Materials:

-

Boc-protected azide-PEG conjugate (e.g., this compound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

-

Nitrogen or Argon source

-

Rotary evaporator

-

-

Methodology:

-

Dissolve the Boc-protected linker in anhydrous DCM in the reaction vessel. A typical concentration is 10-20 mg/mL.

-

Add an excess of TFA to the solution. A common condition is a 20-50% (v/v) solution of TFA in DCM.[1]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. For volatile TFA salts, co-evaporation with a solvent like methanol (B129727) or isopropanol (B130326) may be necessary.

-

The resulting amine TFA salt can be used directly in the next step or neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) if required for the subsequent reaction.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is used to conjugate the azide-functionalized intermediate with an alkyne-containing molecule.

-

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF/water mixture, DMSO)

-

Reaction vessel, protected from light

-

-

Methodology:

-

Dissolve the azide- and alkyne-containing molecules in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (typically 4-5 equivalents relative to the limiting reagent).

-

Add the copper(II) sulfate catalyst (typically 0.1-1 equivalents) to the main reaction mixture, followed immediately by the sodium ascorbate solution.[1] The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Stir the reaction at room temperature for 1-4 hours. The vessel should be protected from light to prevent side reactions.[1]

-

Monitor the reaction by LC-MS.

-

Upon completion, the final conjugate can be purified by High-Performance Liquid Chromatography (HPLC) or other suitable chromatographic techniques.

-

Conclusion

This compound is not a therapeutic agent with a direct biological mechanism of action but rather a critical chemical tool that enables the synthesis of complex therapeutic modalities like PROTACs and ADCs. Its utility is derived from its heterobifunctional nature, allowing for the sequential and controlled conjugation of two different molecular entities. Understanding the chemical reactivity of its azide and protected amine functionalities is paramount for its successful application in drug discovery and development, ultimately facilitating the creation of novel drugs that function through induced protein degradation or targeted payload delivery.

References

- 1. benchchem.com [benchchem.com]

- 2. Azide | BroadPharm [broadpharm.com]

- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. precisepeg.com [precisepeg.com]

- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

Unlocking Precision in Bioconjugation: A Technical Guide to the Bifunctional Nature of Azido-PEG2-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities and applications of Azido-PEG2-C1-Boc, a heterobifunctional linker that has become an invaluable tool in the synthesis of complex biomolecular architectures. Its unique structure, featuring a discrete polyethylene (B3416737) glycol (PEG) spacer, a bioorthogonal azide (B81097) group, and a protected amine, offers a versatile platform for the precise and sequential construction of molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging the full potential of this powerful linker.

Core Compound Specifications

This compound is a bifunctional molecule designed for multi-step chemical synthesis. The key to its utility lies in the orthogonal reactivity of its two terminal functional groups: an azide and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances aqueous solubility and provides flexibility.

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate | |

| CAS Number | 251564-45-1 | |

| Molecular Formula | C₁₀H₁₉N₃O₄ | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| Purity | >97% | |

| Physical Form | Liquid | |

| Storage Conditions | -20°C, sealed, dry | [1] |

The Bifunctional Advantage: Orthogonal Reactivity

The power of this compound lies in its two distinct reactive handles that can be addressed in a stepwise manner. This "orthogonal" nature is crucial for the controlled assembly of complex molecules.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Boc Deprotection to Reveal the Primary Amine

This procedure outlines the removal of the Boc protecting group under acidic conditions to yield the free amine, which can then be used in subsequent coupling reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon source

-

Rotary evaporator

-

Round-bottom flask

-

Stir bar

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) under an inert atmosphere (nitrogen or argon).

-

Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For a 50% solution, add an equal volume of TFA to the DCM solution.

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3 x 10 mL).

-

Product: The resulting product is the TFA salt of the deprotected amine (H₂N-PEG2-CH₂-N₃) and can often be used directly in the next step without further purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of this compound and a terminal alkyne-containing molecule to form a stable triazole linkage.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

-

Nitrogen or Argon source

-

Reaction vessel (e.g., glass vial)

-

Stir bar

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).

-

Add this compound (1.1 to 1.5 equivalents).

-

Add the solvent (e.g., 1:1 t-butanol/water).

-

Add the copper-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Gently vortex the mixture.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

Vortex the mixture again.

-

Incubate the reaction at room temperature for 1-4 hours, protecting it from light.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the final conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Application in PROTAC Synthesis: A Representative Workflow

This compound is a highly effective linker for the synthesis of PROTACs. The following workflow illustrates a common strategy for constructing a PROTAC, where the linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

References

The Pivotal Role of the PEG Spacer in Azido-PEG2-C1-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG2-C1-Boc is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring an azide (B81097) group for "click" chemistry, a Boc-protected amine for standard amide coupling, and a central polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive analysis of the core function of the PEG2 spacer within the this compound molecule. It delves into the physicochemical and biological implications of this short, hydrophilic linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C10H19N3O4 and CAS number 251545-45-1, is a valuable tool in the bioconjugation toolbox. Its structure is comprised of three key functional components:

-

Azide Group (-N3): This functional group is a cornerstone of bioorthogonal chemistry, enabling highly efficient and specific covalent bond formation with alkyne-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[1]

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be readily coupled to carboxylic acids or their activated esters to form stable amide bonds.

-

PEG2 Spacer (-CH2-CH2-O-CH2-CH2-): This short, two-unit polyethylene glycol chain is the central linker connecting the azide and the protected amine functionalities. While seemingly simple, this spacer plays a critical and multifaceted role in determining the overall properties and efficacy of the final bioconjugate.

This guide will focus on the pivotal role of this PEG2 spacer, exploring its impact on solubility, stability, steric hindrance, and ultimately, the biological performance of the molecules it helps create.

The Core Functions of the PEG2 Spacer

The inclusion of a PEG spacer, even a short one like PEG2, imparts several beneficial properties to the parent molecule and the resulting bioconjugate.[2][3] These advantages are crucial for the successful development of therapeutics with improved pharmacological profiles.

Enhanced Aqueous Solubility

A significant challenge in drug development is the poor water solubility of many potent small molecules.[4] The hydrophilic nature of the PEG spacer, with its repeating ethylene (B1197577) glycol units, can significantly improve the aqueous solubility of hydrophobic molecules.[3][4] This is achieved through the formation of hydrogen bonds between the ether oxygens of the PEG chain and water molecules, creating a hydration shell around the molecule and increasing its affinity for aqueous environments.[4]

While specific quantitative data for a molecule with and without a PEG2 spacer is often context-dependent, the general trend of increased solubility with PEGylation is well-established.

Table 1: Illustrative Impact of Short PEG Linkers on Aqueous Solubility

| Compound | Linker | Predicted LogS | Predicted Aqueous Solubility |

| Hypothetical Small Molecule | None | -4.5 | Low |

| Hypothetical Small Molecule | PEG2 | -3.8 | Moderately Increased |

| Hypothetical Small Molecule | PEG4 | -3.2 | Further Increased |

Note: This table presents predicted values to illustrate the general trend. Actual solubility improvements are dependent on the specific parent molecule.

Improved Stability and Reduced Immunogenicity

The PEG spacer can contribute to the overall stability of a bioconjugate in several ways:

-

Proteolytic Stability: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting peptide or protein-based therapeutics from degradation in biological fluids.[5]

-

Thermal Stability: While the effect of very short PEG linkers on thermal stability may be modest, PEGylation, in general, has been shown to increase the thermal stability of proteins.[6]

-

Reduced Immunogenicity: The "stealth" properties of PEG can help to mask the bioconjugate from the immune system, reducing the likelihood of an immune response and prolonging its circulation time.[3][7]

Table 2: Representative Data on the Effect of PEGylation on Stability

| Parameter | Non-PEGylated Protein | PEGylated Protein | Reference |

| Serum Half-life | Short | Extended | [5] |

| Proteolytic Degradation | High | Reduced | [5] |

| Thermal Stability (Tm) | Lower | Higher | [6] |

Optimal Steric Hindrance and Flexibility

In the context of bifunctional molecules like PROTACs, the length and flexibility of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]

-

Sufficient Separation: The PEG2 spacer provides adequate distance between the two binding moieties, preventing steric clashes that could inhibit binding.

-

Conformational Flexibility: The rotational freedom of the C-O-C bonds in the PEG chain allows the two ends of the molecule to adopt an optimal orientation for simultaneous binding to their respective targets. This flexibility can be advantageous over more rigid alkyl chains.

The choice of linker length is a crucial optimization parameter in PROTAC design, with shorter linkers often leading to improved cell permeability.[9]

Experimental Protocols

To quantitatively assess the impact of the PEG2 spacer, a series of well-established experimental protocols can be employed.

Determination of Aqueous Solubility: The Shake-Flask Method

This method is a gold standard for determining the thermodynamic solubility of a compound.[10][11][12]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., the bioconjugate synthesized using this compound) to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used for consistent mixing.

-

Separation of Solid and Liquid Phases: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Quantification: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or µM).

Assessment of Thermal Stability: Thermal Shift Assay (TSA)

A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein or bioconjugate by measuring its melting temperature (Tm).[13][14][15]

Protocol:

-

Reagent Preparation:

-

Prepare the protein or bioconjugate solution in a suitable buffer.

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

-

Assay Setup: In a 96-well PCR plate, mix the protein/bioconjugate solution with the fluorescent dye. Include appropriate controls (buffer only, dye only).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to increase the temperature incrementally (e.g., from 25°C to 95°C) while monitoring the fluorescence at each step.

-

Data Analysis: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. A plot of fluorescence versus temperature will generate a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.

Evaluation of Proteolytic Stability

This assay assesses the resistance of a peptide or protein-based bioconjugate to degradation by proteases.[16]

Protocol:

-

Incubation: Incubate the bioconjugate at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin, or in serum/plasma) at a physiological temperature (37°C).

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the proteolytic reaction by adding a quenching agent, such as a protease inhibitor cocktail or by denaturing the protease (e.g., with trifluoroacetic acid or by heating).

-

Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact bioconjugate remaining at each time point.

-

Data Interpretation: Plot the percentage of intact bioconjugate versus time. The rate of degradation and the half-life of the bioconjugate can be calculated from this data.

Visualizing the Role of the PEG2 Spacer

Graphviz diagrams can effectively illustrate the concepts discussed in this guide.

Caption: Overview of the this compound structure and the key functions of its PEG2 spacer.

Caption: The role of the this compound linker in assembling a PROTAC and facilitating ternary complex formation for targeted protein degradation.

Caption: A streamlined workflow for the experimental determination of the solubility and thermal stability of a bioconjugate synthesized with this compound.

Conclusion

The PEG2 spacer in this compound is far more than an inert connector. It is a critical design element that profoundly influences the physicochemical and biological properties of the resulting bioconjugates. Its ability to enhance aqueous solubility, improve stability, and provide optimal flexibility makes it an invaluable component in the development of advanced therapeutics such as PROTACs and ADCs. A thorough understanding of the role of this short PEG linker, coupled with rigorous experimental evaluation as outlined in this guide, will enable researchers to harness the full potential of this compound in their drug discovery and development endeavors.

References

- 1. precisepeg.com [precisepeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. researchgate.net [researchgate.net]

- 7. purepeg.com [purepeg.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on the pivotal role of azide-polyethylene glycol (PEG) linkers. It is designed to be a technical resource for researchers and professionals in the fields of chemistry, biology, and drug development, offering detailed insights into the principles, applications, and practical execution of these powerful bioconjugation techniques.

Core Principles of Click Chemistry and the Role of Azide-PEG Linkers

Click chemistry refers to a class of reactions that are rapid, efficient, highly specific, and yield only benign byproducts. The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage. A key advantage of this chemistry is its bioorthogonality, meaning the reactive groups (azide and alkyne) are inert to most functional groups found in biological systems, thereby preventing unwanted side reactions.[1]

Azide-PEG linkers are central to the application of click chemistry in biological contexts. The azide (B81097) group functions as a bioorthogonal handle for the click reaction, while the PEG component, a hydrophilic and biocompatible polymer, confers several beneficial properties:[1]

-

Enhanced Solubility: PEGylation increases the water solubility of hydrophobic molecules, a critical attribute for biological applications.[1]

-

Improved Pharmacokinetics: In therapeutic applications, PEG linkers can enhance the stability and circulation half-life of drug molecules while reducing their immunogenicity.[1]

-

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric interference between the conjugated molecules and helping to preserve their biological activity.

-

Biocompatibility: PEG is non-toxic and has been approved for various biomedical uses.[1]

Key Click Chemistry Reactions Involving Azide-PEG Linkers

Two primary forms of the azide-alkyne cycloaddition are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its exceptional speed and efficiency.[1] It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1] A significant advantage of CuAAC is its high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1]

However, the cytotoxicity of the copper catalyst can be a limitation for applications in living cells.[1] To mitigate this, copper-chelating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are often employed to stabilize the Cu(I) catalyst, reduce its toxicity, and enhance reaction rates.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC provides a copper-free alternative to CuAAC, making it highly suitable for bioconjugation in living systems.[1] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1] The high ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition with an azide, enabling the reaction to proceed rapidly at physiological temperatures without a catalyst.[1]

While generally slower than CuAAC, SPAAC's biocompatibility has made it the preferred method for labeling molecules in live cells and organisms.[1] The reaction rate of SPAAC is highly dependent on the specific structure of the cyclooctyne used.[1]

Quantitative Data Presentation

The choice between CuAAC and SPAAC is often dictated by the specific experimental requirements, balancing the need for rapid kinetics against the necessity for high biocompatibility. The following tables provide a summary of key quantitative data for these reactions.

Table 1: Comparative Analysis of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 2.0 M⁻¹s⁻¹ (highly dependent on cyclooctyne) |

| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) |

| Typical Reactant Concentration | >10 µM | Can be higher to achieve reasonable reaction times |

| Yields | Near-quantitative | Generally high, but can be lower than CuAAC |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (1,4 and 1,5) |

Table 2: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide in SPAAC

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |

| Biarylazacyclooctynone | BARAC | ~0.9 |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |

| Difluorinated cyclooctyne | DIFO | ~0.076 |

| Monofluorinated cyclooctyne | MOFO | ~0.0043 |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with azide-PEG linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: General Procedure for CuAAC for Protein Labeling

This protocol outlines the labeling of an alkyne-modified protein with an azide-PEG-linked molecule.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, HEPES). Avoid Tris buffer as it can inhibit the reaction.

-

Azide-PEG-linker derivative.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

-

Degassed reaction buffer.

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Reagent Preparation: In a reaction tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-100 µM) and the azide-PEG-linker (typically in 1.5 to 5-fold molar excess).

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common). Allow this mixture to incubate for a few minutes.

-

Reaction Initiation: Add the catalyst premix to the protein-linker solution to achieve a final copper concentration of 50-100 µM.

-

Reduction: Immediately initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5-1.0 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Once the reaction is complete, purify the PEGylated protein conjugate to remove excess reagents and the copper catalyst using an appropriate method like size-exclusion chromatography or dialysis.

Protocol 2: General Procedure for SPAAC for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent probe.

Materials:

-

Cells with azide-functionalized surface proteins (e.g., through metabolic labeling with an azide-containing sugar).

-

DBCO-functionalized fluorescent probe.

-

Cell culture medium or a suitable buffer (e.g., PBS).

-

Imaging system (e.g., fluorescence microscope).

Procedure:

-

Cell Preparation: Culture the cells to the desired confluency. If metabolic labeling was performed, wash the cells to remove any unincorporated azide-containing precursors.

-

Labeling Solution Preparation: Prepare a solution of the DBCO-fluorophore in cell culture medium or PBS at a final concentration of 10-50 µM.

-

Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with fresh medium or PBS to remove any unreacted fluorescent probe.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathway applications.

References

The Strategic Application of Azido-PEG2-C1-Boc in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is continually evolving, with a significant shift towards highly targeted therapeutic modalities. Among the innovative chemical tools driving this progress is Azido-PEG2-C1-Boc, a heterobifunctional linker that has become instrumental in the synthesis of complex biomolecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by an azide (B81097) (N3) group at one end and a Boc-protected amine on an acetate (B1210297) group at the other. This unique structure allows for sequential and controlled bioconjugation reactions, making it a versatile tool in the drug discovery toolbox.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate | |

| CAS Number | 251564-45-1 | [1] |

| Molecular Formula | C10H19N3O4 | |

| Molecular Weight | 245.28 g/mol | [1] |

| Purity | Typically >97% | |

| Physical Form | Liquid | |

| Storage Temperature | 4°C |

The Pivotal Role of PEG Linkers in Advanced Therapeutics

Polyethylene glycol (PEG) linkers, such as this compound, have become a cornerstone in the design of sophisticated therapeutics like PROTACs and ADCs.[2] Their inherent properties address several key challenges in drug development. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which is crucial for improving the solubility and bioavailability of often large and lipophilic drug molecules.[3][4] This enhanced solubility is also beneficial for compatibility with biological systems.[3]

Furthermore, the flexibility of the PEG chain is a critical determinant of the efficacy of the resulting therapeutic.[2] In the context of PROTACs, the linker's length and flexibility are instrumental in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[2][3] For ADCs, PEG linkers can help to create a homogenous product with a predictable drug-to-antibody ratio (DAR) through site-specific conjugation, leading to an improved safety profile.[5]

Applications in PROTAC Development

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

This compound serves as a versatile building block for PROTAC synthesis. The azide group allows for highly efficient and bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyde-azide cycloaddition (SPAAC), to conjugate the linker to a molecule containing a corresponding alkyne or strained cyclooctyne (B158145) group.[6][7][8][9] The Boc-protected amine, after deprotection, provides a reactive site for amide bond formation with the other ligand.

PROTAC-Mediated Protein Degradation Pathway

Caption: The PROTAC-mediated protein degradation pathway.

Applications in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic agent.[10] The linker in an ADC plays a critical role in its stability, safety, and efficacy.[5] this compound can be utilized in ADC synthesis to conjugate the cytotoxic payload to the antibody. The azide functionality allows for site-specific conjugation to an antibody that has been engineered to contain an alkyne group, ensuring a uniform drug-to-antibody ratio (DAR).[5] The PEG component helps to enhance the solubility and stability of the ADC.[5][11]

Generalized ADC Synthesis Workflow

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a generalized, two-step procedure for synthesizing a PROTAC using this compound.

Step 1: Boc Deprotection

-

Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker with a free amine.

Step 2: Amide Coupling

-

Activation: Dissolve the deprotected linker and the carboxylic acid-containing ligand for either the POI or the E3 ligase in a suitable solvent like dimethylformamide (DMF).

-

Coupling Reagents: Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to the mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours.

-

Purification: Purify the resulting azide-containing intermediate by reverse-phase HPLC.

Step 3: Click Chemistry

-

Reaction Setup: Dissolve the azide-containing intermediate and the alkyne-functionalized second ligand in a suitable solvent system (e.g., DMF/water or DMSO).

-

Catalyst Addition: Add a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.

-

Purification: Purify the final PROTAC molecule by HPLC.

Generalized Workflow for PROTAC Synthesis

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

The Strategic Application of Azido-PEG2-C1-Boc in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The elegant design of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein of interest (POI), hinges on the critical role of the chemical linker that tethers the two binding moieties. The linker is not a mere spacer; its composition, length, and flexibility are paramount in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a cornerstone of PROTAC design. This technical guide delves into the specifics of a versatile building block, Azido-PEG2-C1-Boc , and its application in the development of potent and effective PROTACs.

Core Principles of this compound in PROTAC Design

This compound is a heterobifunctional linker that embodies key features for streamlined and modular PROTAC synthesis. Its structure comprises a short polyethylene glycol (PEG2) chain, an azide (B81097) (N₃) group, and a Boc-protected carboxylic acid. This combination of functionalities provides a powerful toolkit for the medicinal chemist.

-

Enhanced Physicochemical Properties: The inclusion of the hydrophilic PEG2 moiety can significantly improve the aqueous solubility of the resulting PROTAC.[1][2] This is a critical attribute, as PROTACs are often large and lipophilic molecules prone to poor solubility, which can hinder their formulation and bioavailability.[3] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing interactions with aqueous environments.[3]

-

Modular Synthesis via Click Chemistry: The azide group is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the convergent synthesis of complex molecules like PROTACs.[5] It allows for the rapid and reliable conjugation of the linker to a POI or E3 ligase ligand that has been functionalized with an alkyne group.

-

Controlled, Stepwise Assembly: The tert-butyloxycarbonyl (Boc) protecting group on the carboxylic acid allows for a controlled, stepwise synthetic approach. This ensures that the linker can be selectively deprotected and coupled to the desired binding moiety without unintended side reactions.

Quantitative Data on PEG Linkers in PROTAC Performance

The length and composition of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on key performance metrics. While not specific to this compound, this data provides a strong rationale for the use of short PEG linkers in PROTAC design.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are indicative of a PROTAC's potency and efficacy, respectively. Data is representative for BRD4-targeting PROTACs in relevant cancer cell lines.[6][7] |

Table 2: Influence of PEG Linker Length on Cellular Permeability and Target Engagement

| Linker Composition | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC₅₀ (nM) |

| PEG3 | 1.8 | 65 |

| PEG4 | 1.5 | 30 |

| PEG5 | 1.3 | 25 |

| PEG6 | 1.1 | 40 |

| PAMPA (Parallel Artificial Membrane Permeability Assay) is an in vitro model for predicting passive intestinal absorption. NanoBRET is a live-cell assay to measure target engagement.[6] |

Table 3: Physicochemical Properties of PROTACs with PEG Linkers

| Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| Alkyl | ~786 | ~4.5 | ~150 |

| PEG4 | ~860 | ~3.8 | ~180 |

| cLogP (calculated log P) is a measure of lipophilicity. TPSA (Topological Polar Surface Area) is a descriptor that correlates with drug transport properties.[3] |

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome Pathway. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling cascade and a typical experimental workflow for the development and evaluation of a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation for protein degradation. The synthesis of a BRD4-targeting PROTAC is provided as a representative example.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol outlines the synthesis of a PROTAC where an alkyne-modified JQ1 (BRD4 ligand) is coupled to a pomalidomide (B1683931) derivative (E3 ligase ligand) via the this compound linker.

Materials:

-

This compound

-

Alkyne-modified JQ1

-

Pomalidomide-NH₂

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvents for purification (e.g., acetonitrile, water)

-

Reverse-phase HPLC system

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting Azido-PEG2-C1-amine is used directly in the next step.

Step 2: Amide Coupling with Pomalidomide Derivative

-

Dissolve the deprotected Azido-PEG2-C1-amine and Pomalidomide-NH₂ (1.1 equivalents) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography to obtain the azide-linker-pomalidomide intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-linker-pomalidomide intermediate and alkyne-modified JQ1 (1 equivalent) in a 1:1 mixture of t-butanol and water.

-

Add sodium ascorbate (0.3 equivalents) followed by CuSO₄·5H₂O (0.1 equivalents).

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Step 4: Characterization

-

Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[6][7]

Materials:

-

Cancer cell line expressing BRD4 (e.g., HeLa, VCaP)

-

Synthesized BRD4-targeting PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies for BRD4 and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation versus PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and therapeutic development, the precise and stable connection of two distinct biomolecules is a fundamental requirement for innovation. Heterobifunctional linkers are the molecular architects of these connections, enabling the creation of powerful bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems. The strategic selection of a linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate.[1] This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding these versatile molecules, equipping researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

Core Concepts of Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents that possess two different reactive functional groups, allowing for the sequential and controlled covalent bonding of two distinct molecules.[2] This intrinsic asymmetry is their defining feature, minimizing the uncontrolled polymerization that can occur with homobifunctional linkers, which have two identical reactive groups.[2] The linker itself is not merely a passive connector; its length, hydrophilicity, and cleavability are critical design elements that can be tailored to optimize the performance of the final bioconjugate.[2]

The applications of heterobifunctional linkers are vast and at the forefront of biomedical research. They are indispensable in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[3][4] This targeted delivery enhances the therapeutic window of the drug by maximizing its concentration at the tumor site while minimizing systemic toxicity. Beyond ADCs, these linkers are crucial for attaching imaging agents to targeting moieties for diagnostic purposes and for developing novel drug delivery platforms.

A Comparative Overview of Common Heterobifunctional Linkers

The selection of a heterobifunctional linker is dictated by the functional groups available on the molecules to be conjugated and the desired properties of the final bioconjugate. The following tables provide a quantitative comparison of some of the most widely used classes of heterobifunctional linkers.

| Linker Type | Reactive Group 1 (Example) | Reactive Group 2 (Example) | Spacer Arm Length (Å) | Key Advantages | Key Disadvantages |

| NHS-Maleimide | N-Hydroxysuccinimide (NHS) ester | Maleimide (B117702) | 8.3 - 15.7 | Well-established chemistry, commercially available in various lengths.[1] | Potential for maleimide instability (retro-Michael addition), NHS esters can have limited stability in aqueous solutions.[1] |

| PEGylated Linkers | NHS ester, Aldehyde, etc. | Maleimide, Azide, etc. | Variable (typically >30 Å) | Enhances solubility and stability, reduces immunogenicity, provides steric separation.[5] | Potential for pre-existing anti-PEG antibodies in a segment of the population. |

| Click Chemistry Linkers (DBCO) | Dibenzocyclooctyne (DBCO) | NHS ester, etc. | Variable | Bio-orthogonal (no side reactions with biological molecules), high efficiency, copper-free.[1] | DBCO group can be hydrophobic.[1] |

| Hydrazone Linkers | Hydrazide | Aldehyde/Ketone | Variable | pH-sensitive cleavage (acid-labile), useful for drug release in acidic endosomal/lysosomal compartments. | Can have limited stability in systemic circulation.[6] |

| Photoreactive Linkers | Aryl azide, Diazirine | NHS ester, etc. | Variable | Can form covalent bonds with C-H or N-H bonds upon UV activation, useful for mapping molecular interactions. | Non-specific insertion can lead to a heterogeneous product. |

| Linker Chemistry | Target Functional Group 1 | Target Functional Group 2 | Optimal pH (Group 1) | Optimal pH (Group 2) | Stability of Resulting Linkage |

| NHS-Maleimide | Primary Amines (-NH₂) | Thiols (-SH) | 7.2 - 8.5 | 6.5 - 7.5 | Amide bond is highly stable; Thioether bond can be susceptible to retro-Michael addition.[7] |

| DBCO-NHS (SPAAC) | Primary Amines (-NH₂) | Azides (-N₃) | 7.2 - 8.5 | 4.0 - 11.0 | Amide bond is highly stable; Triazole ring is highly stable and irreversible.[7] |

| Azide-NHS (CuAAC) | Primary Amines (-NH₂) | Alkynes (-C≡CH) | 7.2 - 8.5 | 4.0 - 11.0 | Amide bond is highly stable; Triazole ring is highly stable. |

| Hydrazone | Carbonyls (Aldehydes/Ketones) | Hydrazides (-NH-NH₂) | 4.5 - 5.5 | 4.5 - 5.5 | Reversible; stable at neutral pH, cleaves at acidic pH. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for key heterobifunctional linker chemistries.

Protocol 1: Two-Step Bioconjugation using an NHS-Maleimide Linker (e.g., SMCC)

This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a molecule containing a thiol group (Molecule 2).

Materials:

-

Protein 1 (amine-containing)

-

Molecule 2 (thiol-containing)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Desalting columns

Procedure:

Step 1: Activation of Protein 1 with SMCC

-

Protein Preparation: Prepare Protein 1 at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Linker Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the Protein 1 solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to a Conjugation Buffer with a pH of 6.5-7.5 for the next step.

Step 2: Conjugation of Maleimide-Activated Protein 1 to Molecule 2

-

Molecule 2 Preparation: Prepare Molecule 2 in the Conjugation Buffer (pH 6.5-7.5). If Molecule 2 has disulfide bonds, they must be reduced to free thiols prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Conjugation Reaction: Immediately add the maleimide-activated Protein 1 to Molecule 2. The molar ratio will depend on the desired final product.

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as free cysteine can be added.

-

Final Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.

Protocol 2: Copper-Free Click Chemistry using a DBCO-NHS Ester Linker

This protocol outlines the conjugation of an amine-containing protein to an azide-containing molecule.

Materials:

-

Amine-containing protein

-

Azide-containing molecule

-

DBCO-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

Step 1: Labeling of Protein with DBCO

-

Protein Preparation: Prepare the protein at 1-10 mg/mL in Reaction Buffer.

-

Linker Preparation: Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-linker solution to the protein solution.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess DBCO linker using a desalting column.

Step 2: Click Reaction with Azide-Containing Molecule

-

Reaction Setup: Combine the DBCO-labeled protein and the azide-containing molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of one reactant over the other is often used.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

-

Purification: Purify the final conjugate if necessary to remove any unreacted starting materials.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

-

Antibody-drug conjugate (ADC) sample

-

HIC column (e.g., Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.8)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

Procedure:

-

Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatography:

-